molecular formula C12H19NO B11903090 3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one

3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one

Cat. No.: B11903090
M. Wt: 193.28 g/mol
InChI Key: TVBXALPDPZZUAU-UHFFFAOYSA-N
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Description

3-(Azetidin-1-ylmethyl)bicyclo[321]octan-2-one is a complex organic compound that features a bicyclic structure fused with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic structure with high stereochemical control. The reaction proceeds in yields ranging from 42% to 96%, depending on the specific conditions and substrates used .

Industrial Production Methods

While specific industrial production methods for 3-(Azetidin-1-ylmethyl)bicyclo[32

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the azetidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles like amines and alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the bicyclic structure.

Scientific Research Applications

3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The azetidine ring can also participate in hydrogen bonding and other interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]octan-2-one: Shares the bicyclic framework but lacks the azetidine ring.

    2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic structure but differs in the position and nature of the nitrogen-containing ring.

    8-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with different structural features.

Uniqueness

3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one is unique due to the presence of the azetidine ring fused to the bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-(azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C12H19NO/c14-12-10-3-2-9(6-10)7-11(12)8-13-4-1-5-13/h9-11H,1-8H2

InChI Key

TVBXALPDPZZUAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2CC3CCC(C3)C2=O

Origin of Product

United States

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